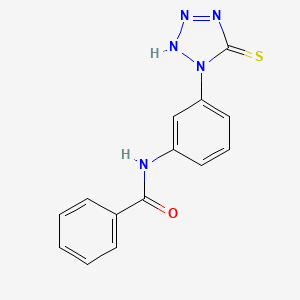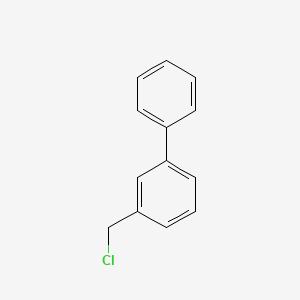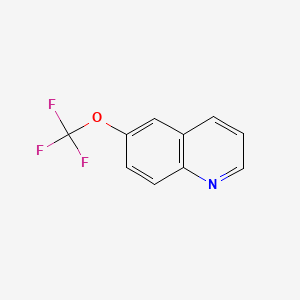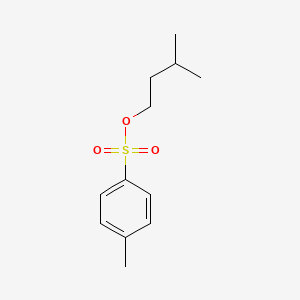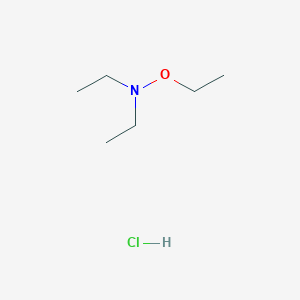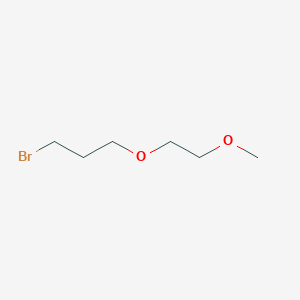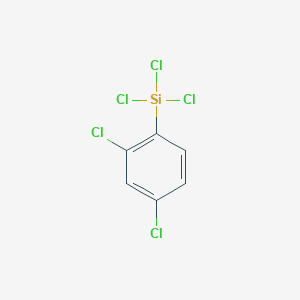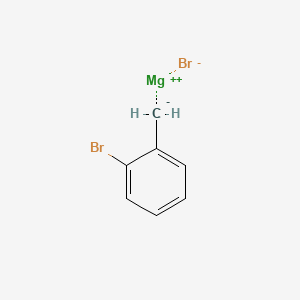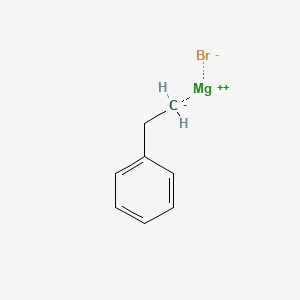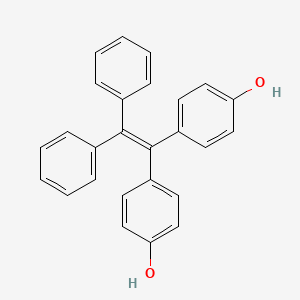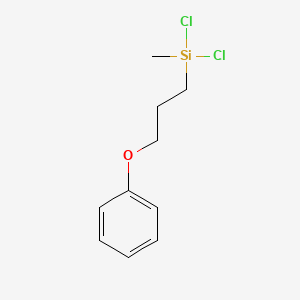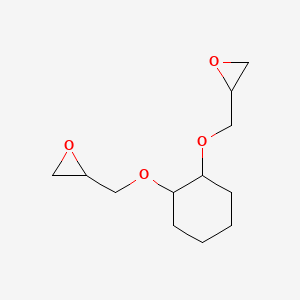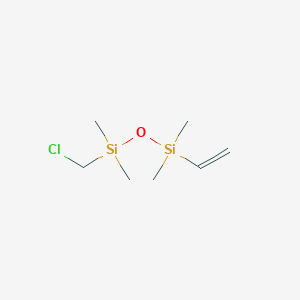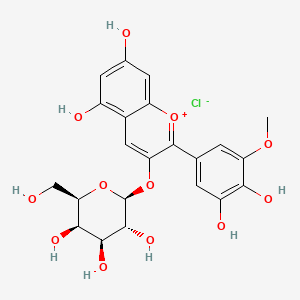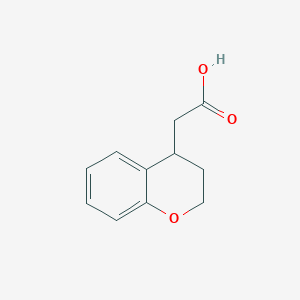
2-(Chroman-4-yl)acetic acid
Übersicht
Beschreibung
2-(Chroman-4-yl)acetic acid is a chemical compound with the molecular formula C11H12O3 . It is a derivative of chroman-4-one, a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds, which include 2-(Chroman-4-yl)acetic acid . The synthesis of these compounds involves two independent decarboxylation processes .Molecular Structure Analysis
The molecular structure of 2-(Chroman-4-yl)acetic acid is characterized by a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in chromanone distinguishes it from chromone .Chemical Reactions Analysis
The chroman-4-one framework, which includes 2-(Chroman-4-yl)acetic acid, acts as a major building block in a large class of medicinal compounds . The reaction involves two independent decarboxylation processes .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Chroman-4-one is a significant heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits a wide range of pharmacological activities .
Results or Outcomes
Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Cosmetic Applications
Chroman-4-one derivatives were used as active compounds in cosmetic preparations for care, improvement, and refreshment of the texture of the skin and hairs, and for treatment of skin as well as hair-related defects like inflammation, allergies, or wound healing process .
Method of Application
The method of application involves incorporating chroman-4-one derivatives into cosmetic formulations. The specific procedures would depend on the type of cosmetic product being formulated .
Results or Outcomes
The outcomes of these applications are improved skin and hair texture, and treatment of skin and hair-related defects .
Visible-light Synthesis
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones is a significant application .
Method of Application
The method involves a doubly decarboxylative, photoredox synthesis. The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process. Key parameters for the success of the developed transformation include visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere .
Results or Outcomes
The protocol proved applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids as well as N - (acyloxy)phthalimide which served as precursors of the corresponding alkyl radicals .
Synthetic Compounds
The chroman-4-one framework acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Method of Application
The method of application involves chemical synthesis, where chroman-4-one acts as a building block .
Results or Outcomes
The synthetic compounds derived from chroman-4-one exhibit a broad variety of remarkable biological and pharmaceutical activities .
Folk Medicine
Soulamarin, a compound isolated from stem bark that contains a chroman-4-one ring system, has found application in folk medicine to treat rheumatism, varicose veins, hemorrhoids, and ulcers .
Method of Application
The method of application typically involves the preparation of traditional medicinal formulations using Soulamarin. The specific procedures would depend on the type of ailment being treated .
Results or Outcomes
The outcomes of these applications are the treatment of various ailments such as rheumatism, varicose veins, hemorrhoids, and ulcers .
Antimycobacterial Activity
Natural flavanones isolated from flowers of Chromolaena odorata such as 4′-hydroxy-5,6,7-trimethoxyflavanone, which contain a chroman-4-one ring system, are reported to have antimycobacterial activity .
Method of Application
The method of application involves the extraction of natural flavanones from the flowers of Chromolaena odorata and their subsequent use in antimycobacterial formulations .
Results or Outcomes
The outcomes of these applications are the inhibition of mycobacterial growth, demonstrating the antimycobacterial activity of these compounds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEALYTAVZUJEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557342 | |
| Record name | (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chroman-4-yl)acetic acid | |
CAS RN |
5655-26-5 | |
| Record name | (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



